SNS-032 (Tartrate)

Description

Role of Cyclin-Dependent Kinases (CDKs) in Cellular Homeostasis and Disease

Cyclin-dependent kinases (CDKs) are a critical family of serine/threonine protein kinases that serve as fundamental regulators of cellular processes, most notably cell cycle progression and transcriptional control wikipedia.orgnih.gov. These enzymes, which require binding to regulatory cyclin partners to become active, orchestrate the precise timing and execution of cell division, ensuring genomic integrity and cellular homeostasis wikipedia.orgbiologynotesonline.com. CDKs are involved in a broad spectrum of cellular functions, including DNA repair, metabolism, and epigenetic regulation, responding to various extracellular and intracellular signals wikipedia.org.

The dysregulation of CDK activity is a common feature across numerous pathological states, with a significant link to the development and progression of diseases such as cancer, neurodegenerative disorders, and stroke wikipedia.orgnih.gov. In cancer, the uncontrolled proliferation characteristic of malignant cells is frequently driven by aberrant CDK activity or the loss of CDK-inhibiting proteins, leading to unchecked cell division researchgate.netnih.govonclive.comacs.org. This disruption in the cell cycle machinery can result in genomic instability and the accumulation of genetic alterations that fuel tumorigenesis numberanalytics.com.

The compound SNS-032 (Tartrate) is recognized as a potent and selective inhibitor targeting key CDKs, specifically CDK2, CDK7, and CDK9 spandidos-publications.comdrugbank.commedchemexpress.comtocris.comresearchgate.net. These particular CDKs play crucial roles: CDK2 is integral to cellular proliferation by regulating the initiation and progression through the DNA synthesis (S) phase of the cell cycle, while CDK7 and CDK9 are critically involved in the transcriptional regulation of genes essential for cell survival and function drugbank.com. By targeting these specific CDKs, SNS-032 intervenes in fundamental cellular processes that, when dysregulated, contribute to disease pathogenesis.

Transcriptional Dysregulation in Pathological States

Transcriptional regulation is the intricate process by which gene expression is controlled, dictating which genes are activated or silenced at any given time. This fundamental mechanism is essential for cellular identity, development, and response to environmental cues qiagen.comfrontiersin.org. The process involves a complex interplay of transcription factors, RNA polymerase, chromatin structure, and various co-regulatory proteins qiagen.comfrontiersin.org.

In pathological conditions, particularly in cancer, transcriptional regulation is frequently disrupted, leading to aberrant gene expression patterns qiagen.comfrontiersin.orgresearchgate.netnih.gov. This dysregulation can manifest as the inappropriate activation or silencing of genes critical for cell growth, differentiation, survival, or apoptosis, thereby contributing to disease initiation and progression qiagen.comresearchgate.net. Transcriptional dysregulation is a recognized hallmark of many cancers, often driven by oncogenic alterations affecting transcription factors or regulatory complexes tandfonline.com.

A subset of CDKs, known as transcriptional CDKs (tCDKs), are directly implicated in modulating the transcription cycle tandfonline.comnih.govtocris.comtandfonline.com. Notably, CDK7 and CDK9 are central to transcriptional control tocris.comtandfonline.com. CDK9, as a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, is vital for enhancing transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II) tandfonline.com. CDK7, functioning as a CDK-activating kinase (CAK), plays a role in the initiation of transcription tandfonline.com.

SNS-032's mechanism of action directly targets these transcriptional CDKs. By inhibiting CDK7 and CDK9, SNS-032 blocks the phosphorylation of RNAP II at specific serine residues (Ser2 and Ser5), thereby impeding both transcriptional initiation and elongation drugbank.commedchemexpress.comresearchgate.netaacrjournals.orgspandidos-publications.comfrontiersin.org. This inhibition leads to the downregulation of gene transcription, impacting the expression of proteins critical for cellular processes. For instance, research has demonstrated that SNS-032 can decrease the mRNA and protein levels of oncogenic drivers like FIP1L1-PDGFRα and Bcr-Abl by inhibiting transcription aacrjournals.org. Furthermore, it has been shown to reduce the expression of anti-apoptotic proteins such as Mcl-1 and XIAP through transcriptional inhibition spandidos-publications.comfrontiersin.org.

Rationale for Cyclin-Dependent Kinase Inhibition as a Therapeutic Strategy

The central role of CDKs in cell cycle control and their frequent dysregulation in diseases like cancer provide a strong rationale for their inhibition as a therapeutic strategy wikipedia.orgnih.govmdpi.comwikipedia.org. By targeting CDKs, therapeutic interventions aim to restore order to the cell cycle, halt uncontrolled proliferation, and correct aberrant gene expression patterns that contribute to disease wikipedia.orgspandidos-publications.com.

The development of CDK inhibitors has emerged as a significant area in drug discovery, particularly for oncological applications nih.govmdpi.comwikipedia.org. Selective inhibitors targeting specific CDKs, such as the CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib), have demonstrated clinical efficacy in treating certain cancers, notably hormone receptor-positive breast cancer onclive.commdpi.commdpi.comuspharmacist.com. Beyond cell cycle regulation, the targeting of transcriptional CDKs (tCDKs) like CDK7 and CDK9 is also gaining traction. This approach is based on the understanding that cancer cells can develop dependencies on specific transcriptional programs driven by these kinases, offering a unique vulnerability nih.govonclive.comtandfonline.com.

SNS-032 (Tartrate) embodies this therapeutic rationale by acting as a potent and selective inhibitor of CDK2, CDK7, and CDK9 spandidos-publications.comdrugbank.commedchemexpress.comtocris.comresearchgate.net. Its ability to simultaneously inhibit a CDK involved in cell cycle progression (CDK2) and key transcriptional CDKs (CDK7, CDK9) positions it as a compound with the potential to address multiple facets of disease pathology driven by both cell cycle dysregulation and aberrant gene transcription spandidos-publications.comdrugbank.commedchemexpress.com. The inhibition of these kinases by SNS-032 offers a strategy to counteract uncontrolled cell proliferation and modulate gene expression profiles implicated in various diseases.

Data Tables

Table 1: SNS-032 Kinase Inhibition Profile

| Kinase Target | IC50 Value (nM) |

| CDK9 | 4 |

| CDK2 | 38 |

| CDK7 | 62 |

| CDK1 | 200-480 |

| CDK5 | 400 |

| CDK4 | 450-925 |

Note: IC50 values are approximate and may vary slightly depending on the assay conditions and source medchemexpress.comtocris.com.

Table 2: SNS-032 Effects on Gene Expression via Transcriptional Inhibition

| Target Gene/Protein | Observed Effect | Mechanism |

| FIP1L1-PDGFRα | Decreased mRNA and protein levels | Inhibition of RNAP II phosphorylation (CDK7/9) |

| Bcr-Abl | Decreased mRNA and protein levels | Inhibition of RNAP II phosphorylation (CDK7/9) |

| Mcl-1 | Decreased mRNA and protein levels | Inhibition of transcription (CDK7/9) |

| XIAP | Decreased mRNA and protein levels | Inhibition of transcription (CDK7/9) |

| Phosphorylated RNAP II (Ser2, Ser5) | Marked decrease | Inhibition of CDK7/9 activity, blocking RNAP II phosphorylation |

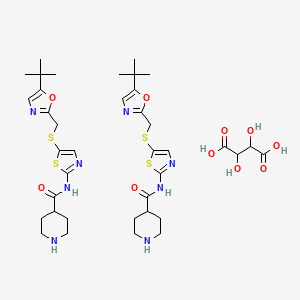

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H24N4O2S2.C4H6O6/c2*1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;5-1(3(7)8)2(6)4(9)10/h2*8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFVZMKHYHIITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N8O10S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Sns 032 Tartrate

Cyclin-Dependent Kinase Inhibition Profile of SNS-032 (Tartrate)

SNS-032 is characterized by its potent and selective inhibition of a subset of CDKs, with a particular focus on CDK2, CDK7, and CDK9.

SNS-032 demonstrates significant potency against CDK2, a kinase crucial for regulating the G1/S phase transition and progression through the DNA synthesis phase of the cell cycle drugbank.comnih.gov. Reported IC50 values for CDK2 inhibition typically fall in the nanomolar range, with values around 38-48 nM frequently cited in preclinical studies nih.govresearchgate.netmedchemexpress.comrndsystems.com. This potency suggests a direct role for SNS-032 in arresting cell cycle progression by targeting CDK2 activity.

CDK7 plays a dual role in cellular regulation, acting as a component of the Cyclin-Activating Kinase (CAK) complex, which activates other CDKs, and as part of the transcription factor TFIIH, which phosphorylates RNA polymerase II (Pol II) at the Ser5 position to facilitate transcription initiation nih.govmdpi.com. SNS-032 exhibits potent inhibition of CDK7, with reported IC50 values around 62 nM nih.govresearchgate.netmedchemexpress.comrndsystems.comfrontiersin.org. This inhibition contributes to both cell cycle regulation and transcriptional control.

CDK9, often found in complex with Cyclin T, is a key regulator of transcription elongation. It phosphorylates RNA Pol II at the Ser2 position, which is essential for the release of the polymerase from the promoter and for the elongation phase of transcription nih.govmdpi.com. SNS-032 is a highly potent inhibitor of CDK9, with reported IC50 values as low as 4 nM nih.govresearchgate.netmedchemexpress.comrndsystems.comfrontiersin.org. This potent inhibition of CDK9 is central to SNS-032's ability to modulate transcriptional output.

Beyond its primary targets, SNS-032 displays a favorable selectivity profile. While potent against CDK2, CDK7, and CDK9, it shows significantly lower activity against a broad panel of other kinases. For instance, it exhibits low inhibitory effects against CDK1, CDK4, CDK5, and CDK6, with IC50 values often exceeding 100 nM, and demonstrates no significant activity against approximately 190 additional kinases (IC50 > 1 µM) researchgate.netrndsystems.comtocris.combiorxiv.org. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.

SNS-032 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of its target kinases, thereby preventing ATP from binding and blocking the catalytic activity of the enzyme nih.gov. This mode of action is common among many small-molecule kinase inhibitors and underlies its ability to disrupt kinase-mediated phosphorylation events.

Transcriptional Regulation Pathways Modulated by SNS-032 (Tartrate)

The inhibition of CDK7 and CDK9 by SNS-032 has profound effects on transcriptional regulation. CDK7's role in phosphorylating the Ser5 position of the RNA polymerase II C-terminal domain (CTD) and CDK9's role in phosphorylating the Ser2 position are critical for transcription initiation and elongation, respectively nih.govmedchemexpress.comaacrjournals.orgresearchgate.netaacrjournals.orgnih.gov. By inhibiting these CDKs, SNS-032 leads to the dephosphorylation of RNA Pol II at these key sites, thereby inhibiting RNA synthesis nih.govmedchemexpress.comaacrjournals.orgresearchgate.netnih.gov.

This transcriptional inhibition has significant downstream consequences, particularly affecting the expression of short-lived proteins, including antiapoptotic factors. Studies have shown that SNS-032 treatment leads to a rapid reduction in the levels of antiapoptotic proteins such as Mcl-1 and XIAP, which are crucial for cell survival nih.govfrontiersin.orgresearchgate.netnih.govd-nb.infoaacrjournals.org. The decrease in these proteins is attributed to the inhibition of their transcription rather than direct protein degradation or cleavage by caspases nih.govresearchgate.netnih.gov. The reduction in survival factors, coupled with cell cycle arrest, can ultimately drive cells towards apoptosis. SNS-032's activity is also noted to be reversible, meaning that upon removal of the compound, RNA Pol II activity can be restored, leading to the resynthesis of these proteins and potential cell survival nih.govresearchgate.netnih.gov.

Table 1: Potency of SNS-032 against Key Cyclin-Dependent Kinases (CDKs)

| Kinase Target | Reported IC50 Values (nM) | Primary Role in Cellular Function |

| CDK2 | 38 - 48 | Cell cycle progression (G1/S transition, S phase) |

| CDK7 | 62 | Transcription initiation (TFIIH component), CDK activation |

| CDK9 | 4 | Transcription elongation (P-TEFb component) |

Note: IC50 values are compiled from various reported studies and may represent different assay conditions.

Table 2: Selectivity Profile of SNS-032 against Other Kinases

| Kinase Target | Reported IC50 Values (nM) | Selectivity Status |

| CDK1 | 480 | Low |

| CDK4 | 925 | Low |

| CDK5 | 340 | Low |

| CDK6 | > 1,000 | Low |

| Other Kinases | > 1,000 | High |

Note: Data indicates that SNS-032 exhibits significantly lower potency against these kinases compared to CDK2, 7, and 9.

Inhibition of RNA Polymerase II (Pol II) Carboxyl-Terminal Domain (CTD) Phosphorylation (Serine 2 and Serine 5)

A cornerstone of SNS-032's mechanism is its potent inhibition of CDK7 and CDK9 (1, 2, 4, 5, 6, 9, 11, 12, 14). These kinases play pivotal roles in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). Specifically, CDK7, as part of the transcription factor TFIIH complex, phosphorylates Serine 5 (Ser5) of the Pol II CTD, which is essential for the initiation of transcription (2, 4, 5, 9). Subsequently, CDK9, a component of the P-TEFb complex, phosphorylates Serine 2 (Ser2) of the Pol II CTD, a crucial step for transcript elongation (2, 5, 9, 14). SNS-032 effectively blocks these phosphorylation events, thereby inhibiting both the initiation and elongation phases of RNA synthesis.

IC50 Values for CDK Inhibition by SNS-032:

| Kinase Target | Reported IC50 (nM) | Source(s) |

| CDK9 | 4 | 12, 14 |

| CDK2 | 38 | 11, 12 |

| CDK7 | 62 | 11, 12, 14 |

| CDK1 | 200-480 | 10, 11, 12 |

| CDK5 | 400 | 10 |

| CDK4 | 450-925 | 10, 11, 12 |

Downregulation of Short Half-Life Anti-Apoptotic Proteins

The inhibition of transcription by SNS-032 has a pronounced effect on the expression of proteins with short half-lives, particularly those involved in promoting cell survival and preventing apoptosis (1, 2, 4, 6, 7, 9, 11, 12, 16, 22). Key among these are the anti-apoptotic proteins Mcl-1 and XIAP. By blocking RNA Pol II phosphorylation, SNS-032 effectively reduces the synthesis of mRNA transcripts encoding these proteins, leading to their rapid depletion. This downregulation of essential survival factors leaves cells more vulnerable to apoptotic stimuli. While Bcl-2 protein levels are generally unaffected, consistent with its longer protein half-life, the reduction of Mcl-1 and XIAP is a critical consequence of SNS-032's transcriptional inhibitory activity (2, 4, 6).

Affected Anti-Apoptotic Proteins:

Mcl-1

XIAP

(Bcl-2 generally unaffected)

Interference with CDK7 and CDK9-Dependent Transcription Elongation

As detailed above, CDK7 and CDK9 are central to the transcription process. CDK7 initiates transcription by phosphorylating Ser5 of the Pol II CTD, facilitating the assembly of the pre-initiation complex. CDK9, as part of the P-TEFb complex, then phosphorylates Ser2, promoting the transition from initiation to elongation and sustaining mRNA synthesis (2, 5, 9). By inhibiting both CDK7 and CDK9, SNS-032 directly interferes with these critical steps, leading to a broad suppression of gene transcription. This mechanism is particularly effective against cancer cells that rely on the continuous expression of specific proteins for their survival and proliferation (1, 5, 7, 9).

Modulation of Smad Transcriptional Activation via Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-Beta (TGF-β) Pathways

The canonical Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-Beta (TGF-β) signaling pathways rely on Smad proteins to mediate transcriptional responses (18, 19, 23, 24, 25). Receptor kinases activate Smad transcription factors through C-terminal phosphorylation. Emerging research indicates that nuclear CDKs, specifically CDK8 and CDK9, can further phosphorylate Smads at an interdomain linker region. This phosphorylation by CDK9, a direct target of SNS-032, plays a dual role in promoting Smad transcriptional action and facilitating their turnover through proteasomal degradation (19). While SNS-032's direct impact on Smad phosphorylation is not as extensively documented as its effects on Pol II, its inhibition of CDK9 suggests a potential for modulating Smad-dependent transcriptional activation and turnover, thereby influencing cellular responses mediated by BMP and TGF-β signaling (15, 19).

Cell Cycle Modulation by SNS-032 (Tartrate)

SNS-032's inhibition of CDKs extends beyond transcriptional control to significantly impact cell cycle progression, leading to cell cycle arrest and, ultimately, apoptosis.

Role of CDK2 Inhibition in DNA Synthesis Phase Progression

The inhibition of CDK2 by SNS-032 is directly implicated in its effects on DNA synthesis and cell cycle progression (3, 6, 7, 9, 11, 20, 21). CDK2, particularly when complexed with Cyclin E, is a critical regulator of the G1-S phase transition, driving entry into the DNA synthesis (S) phase (3, 20, 21). The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (Rb), releasing E2F transcription factors that promote the expression of genes necessary for S phase entry. Furthermore, the CDK2/Cyclin A complex is involved in the S-G2 transition (20). By inhibiting CDK2, SNS-032 disrupts these events, impeding DNA synthesis and halting cell cycle progression. This inhibition can also lead to the accumulation of cyclin E protein and affect the phosphorylation status of Rb, further contributing to cell cycle arrest (11, 20).

Compound List:

SNS-032 (Tartrate)

RNA Polymerase II (Pol II)

CDK7

CDK9

CDK2

Mcl-1

XIAP

Bcl-2

TFIIH

P-TEFb

Cyclin E

Cyclin A

Rb (Retinoblastoma protein)

E2F

BMP (Bone Morphogenetic Protein)

TGF-β (Transforming Growth Factor-Beta)

Smad proteins

CDK8

Cyclin H

Cyclin T

YAP

Bcl-2 family proteins

Cyclin D1

p53

p21

p27

Cdc6

Cdc25A

Cdc25C

Cyclin B1

CDK1

Apoptosis Induction Mechanisms of SNS-032 (Tartrate)

The inhibition of transcription by SNS-032 directly impacts the expression of proteins vital for cancer cell survival, thereby triggering apoptotic pathways.

Reversibility of SNS-032 (Tartrate) Action on Transcriptional Machinery

A significant characteristic of SNS-032's mechanism of action is the reversibility of its effects on transcriptional machinery. nih.govnewdrugapprovals.orgselleckchem.commedchemexpress.comnih.govnih.govresearchgate.netselleckchem.com Upon withdrawal of the drug, the inhibition of RNA polymerase II phosphorylation is alleviated, allowing for the reactivation of transcription. nih.govnewdrugapprovals.orgselleckchem.commedchemexpress.comnih.govnih.govresearchgate.netselleckchem.com This reactivation leads to the resynthesis of essential survival proteins, such as Mcl-1, which can then restore cell viability. nih.govnewdrugapprovals.orgselleckchem.commedchemexpress.comnih.govnih.govresearchgate.netselleckchem.com This dynamic reversibility suggests that transient inhibition of transcription by SNS-032 may be sufficient to trigger cell death in cells dependent on short-lived oncoproteins for survival. nih.govnih.gov

Compound List:

SNS-032 (Tartrate)

BMS-387032

Cyclin-dependent Kinase 2 (CDK2)

Cyclin-dependent Kinase 7 (CDK7)

Cyclin-dependent Kinase 9 (CDK9)

Cyclin-dependent Kinase 1 (CDK1)

Cyclin-dependent Kinase 4 (CDK4)

Cyclin-dependent Kinase 6 (CDK6)

Cyclin-dependent Kinase 5 (CDK5)

Cyclin T1

RNA polymerase II (Pol II)

Myeloid Cell Leukemia 1 (Mcl-1)

X-Linked Inhibitor of Apoptosis Protein (XIAP)

Survivin

B-cell lymphoma-2 (Bcl-2)

Bcl-2 family proteins

Gasdermin E (GSDME)

Caspase-3

Poly(ADP-ribose) polymerase (PARP)

Vascular Endothelial Growth Factor (VEGF)

Preclinical Efficacy Studies of Sns 032 Tartrate in Disease Models

Non-Oncological Disease Research

Renal Fibrosis Preclinical Models

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix in the kidney, is a common pathway leading to chronic kidney disease (CKD) and eventual kidney failure kidneyresearchuk.org. Research has implicated Cyclin-Dependent Kinase 9 (CDK9) in the pathogenesis of fibrosis. Studies have indicated that CDK9 plays a role in promoting renal fibrosis by phosphorylating the Smad3 linker region (specifically at Thr179) and by forming complexes with Smad3 and Smad4, thereby driving fibrotic signaling pathways nih.gov.

While direct preclinical data detailing the efficacy of SNS-032 (Tartrate) specifically in renal fibrosis models are not extensively detailed in the provided search results, the compound's potent inhibition of CDK9 suggests a potential therapeutic avenue. Preclinical research utilizing other CDK9 inhibitors, such as LDC000067, has demonstrated that the inhibition of CDK9 can significantly ameliorate renal fibrosis in established animal models, including the unilateral ureteral obstruction (UUO) model in mice nih.gov. These findings highlight the relevance of targeting CDK9 for antifibrotic therapies in the kidney, positioning SNS-032 (Tartrate) as a compound of interest for further investigation in this area.

Myogenesis Regulation Studies

Myogenesis, the process by which skeletal muscle develops from precursor cells, is a complex and tightly regulated biological pathway involving a cascade of gene expression and cellular differentiation events. SNS-032 (Tartrate), as a CDK inhibitor, has potential implications for the regulation of myogenesis.

CDKs are crucial regulators of cell cycle progression and transcription, processes fundamental to cell differentiation. Kinases, in general, play significant roles in myogenesis. For instance, skeletal myosin light chain kinase (skMLCK) has been identified as a regulator of skeletal myogenesis by phosphorylating the transcription factor MEF2C. This phosphorylation event influences the expression of myogenic Regulatory Factors (MRFs), such as MyoD, which are critical for myoblast differentiation and the activation of satellite cells, the resident stem cells of skeletal muscle nih.govnih.gov.

SNS-032's known mechanism includes the inhibition of CDKs that can modulate the phosphorylation of key transcription factors. Specifically, the phosphorylation of MYOD1 (Myogenic Differentiation 1) is known to enhance its transcriptional activity and promote muscle differentiation drugbank.com. Given that SNS-032 inhibits CDKs, it has the potential to influence the phosphorylation status of MYOD1 and other myogenic factors, thereby impacting the progression of myogenesis. Furthermore, SNS-032 has been identified in studies as a compound that targets cell cycle signaling pathways, which are relevant to the differentiation of myoblasts into mature myotubes google.comgoogle.com. Research into factors affecting myogenesis has shown that disruptions in gene expression related to proliferation and myoblast differentiation, involving critical factors like MYOD1, can lead to repressed myogenesis frontiersin.org. Consequently, by modulating cell cycle and transcription, SNS-032 (Tartrate) may play a role in regulating these fundamental developmental processes.

Cellular and Molecular Responses to Sns 032 Tartrate

Cellular Processes Alterations

Suppression of Cell Migration and Invasion

SNS-032 (Tartrate) has demonstrated a significant capacity to inhibit the migration and invasion of cancer cells, processes critical for tumor metastasis. In studies involving esophageal squamous cell carcinoma (ESCC), SNS-032 was observed to potently abrogate cell migration and invasion. This effect was linked to the transcriptional downregulation of Matrix Metalloproteinase-1 (MMP-1) nih.gov.

Further investigations using glioblastoma (U87MG) cells under hypoxic conditions revealed that SNS-032 effectively prevented cell invasion. This inhibitory action was attributed to the compound's ability to block Hypoxia Inducible Factor-1alpha (HIF-1alpha) and its downstream targets, including MMP-2 and uPAR nih.gov. Additionally, SNS-032 was shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs), both in isolation and when co-cultured with glioblastoma cells, suggesting an impact on endothelial cell motility relevant to tumor microenvironment dynamics nih.gov.

Impact on Anchorage-Independent Growth

The ability of cancer cells to exhibit anchorage-independent growth, meaning they can proliferate without adhering to a solid substrate, is a hallmark of malignant transformation and a key indicator of tumorigenicity. SNS-032 (Tartrate) has been shown to effectively suppress this characteristic.

In esophageal squamous cell carcinoma (ESCC) models, SNS-032 was found to abrogate anchorage-independent growth nih.gov. Similarly, studies involving uveal melanoma (UM) cells reported a dramatic inhibition of anchorage-independent colony growth upon treatment with SNS-032 nih.gov. General biological activity profiles of SNS-032 also indicate its role in inhibiting colony formation, a process closely related to anchorage-independent growth rndsystems.comtocris.com.

Effects on Angiogenesis (e.g., Vascular Endothelial Growth Factor (VEGF) Secretion)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth, survival, and metastasis by supplying oxygen and nutrients. SNS-032 (Tartrate) has been identified as an inhibitor of this process, primarily through its impact on Vascular Endothelial Growth Factor (VEGF) nih.govrndsystems.comtocris.comnih.gov.

Data Table: Effect of SNS-032 on VEGF Secretion in U87MG Cells

| Cell Line | Treatment | Concentration | Duration | VEGF Secretion Reduction | Reference |

| U87MG | SNS-032 | 0.3 mM | 24 hours | 72% | nih.gov |

Mechanisms of Acquired Resistance to Sns 032 Tartrate

Efflux Pump Mediated Resistance

Efflux pumps are transmembrane proteins that actively transport various substrates, including therapeutic drugs, out of the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels. This is a common mechanism of multidrug resistance (MDR) in cancer cells. For SNS-032, two members of the ATP-binding cassette (ABC) transporter superfamily have been implicated in mediating resistance.

The most significant and predominantly identified mechanism of acquired resistance to SNS-032 is the overexpression of ATP Binding Cassette Subfamily B Member 1 (ABCB1), also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1). nih.govnih.gov Studies have consistently shown that high levels of ABCB1 expression correlate with reduced sensitivity to SNS-032 in cancer cell lines, particularly in neuroblastoma. researchgate.net

Research using a panel of 109 neuroblastoma cell lines revealed that ABCB1 expression was the dominant resistance mechanism. nih.govresearchgate.net Cell lines with high intrinsic ABCB1 expression were found to be less sensitive to SNS-032. For instance, the ABCB1-expressing SHEP neuroblastoma cell line displayed a significantly higher IC50 value (912 nM) compared to the non-ABCB1 expressing UKF-NB-3 cell line (153 nM). nih.govnih.gov

To investigate acquired resistance, neuroblastoma cell lines were adapted to grow in the presence of SNS-032. In the UKF-NB-3 cell line, which initially lacks ABCB1, adaptation to SNS-032 led to elevated expression of ABCB1. researchgate.net This adapted cell line, UKF-NB-3rSNS-032300nM, exhibited a four-fold increase in the IC50 value for SNS-032 compared to its parental counterpart. researchgate.net Crucially, the resistance in this cell line was found to be exclusively dependent on ABCB1 function. nih.gov

The role of ABCB1 as a primary driver of resistance is further substantiated by studies using ABCB1 inhibitors. The application of inhibitors like verapamil (B1683045) completely re-sensitized the resistant cells to SNS-032, bringing their sensitivity back to the level of the parental, non-resistant cells. nih.govresearchgate.net In the presence of verapamil, all 30 ABCB1-expressing neuroblastoma cell lines that were initially insensitive to therapeutically achievable concentrations of SNS-032 showed IC50 values within the therapeutic range. nih.gov This reversal of resistance confirms that SNS-032 is a substrate for the ABCB1 efflux pump. researchgate.net

| Cell Line | ABCB1 Expression Status | Condition | SNS-032 IC50 (nM) |

|---|---|---|---|

| UKF-NB-3 | Negative | Parental | 153 |

| UKF-NB-3rSNS-032300nM | High (Acquired) | SNS-032 Adapted | 607 |

| UKF-NB-3rSNS-032300nM | High (Acquired) | + Verapamil | Restored to parental sensitivity |

| SHEP | Positive (Intrinsic) | Parental | 912 |

Another important ABC transporter involved in multidrug resistance is the ATP Binding Cassette Subfamily G Member 2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP). While SNS-032 has been identified as a substrate for ABCG2, its role in conferring resistance to the compound is considered modest compared to ABCB1. researchgate.netresearchgate.net

In studies on neuroblastoma cell lines, ABCG2 expression was found to have only a minor effect on the cells' sensitivity to SNS-032. researchgate.netresearchgate.net Furthermore, in the SNS-032-adapted UKF-NB-3rSNS-032300nM cells, which showed high levels of ABCB1, there was no detectable increase in the expression of ABCG2. nih.gov This suggests that while SNS-032 is a substrate of ABCG2, upregulation of this transporter is not a primary mechanism of acquired resistance, at least in the models studied. researchgate.net

Investigated Molecular Mechanisms of Resistance

While ABCB1-mediated efflux is the predominant mechanism of resistance, other molecular adaptations have been observed, particularly in cells adapted to higher concentrations of SNS-032. nih.gov

In the SHEP neuroblastoma cell line, which has intrinsic ABCB1 expression, adaptation to a high concentration of SNS-032 (2000 nM) resulted in a resistant sub-line, SHEPrSNS-0322000nM. nih.gov Unlike the UKF-NB-3 adapted cells, the resistance in this cell line was not solely due to ABCB1. Even when the ABCB1 pump was inhibited, the SHEPrSNS-0322000nM cells displayed a persistent low level of resistance to SNS-032. nih.govnih.gov

This indicates the acquisition of additional, non-ABCB1-mediated resistance mechanisms. nih.gov Further investigation revealed that in these cells, SNS-032 exerted decreased effects on RNA polymerase activity, even with ABCB1 inhibited. nih.gov The primary mechanism of action for SNS-032 involves the inhibition of CDK7 and CDK9, which are crucial for the function of RNA polymerase II. researchgate.netnih.gov The reduced effect on RNA polymerase in the resistant SHEP cells suggests a specific resistance mechanism that operates downstream of drug efflux but upstream of or parallel to the ultimate cytotoxic effects. However, the cells remained sensitive to other agents that inhibit RNA polymerase through different mechanisms, such as actinomycin (B1170597) D, confirming that the resistance was specific to the action of SNS-032. nih.gov

The development of these additional mechanisms may be a result of the higher drug concentrations used to establish the resistant cell line, forcing the cells to develop adaptations beyond simple drug efflux. nih.govnih.gov

| Drug | Primary Resistance Mechanism | Cross-Resistance in UKF-NB-3rSNS-032300nM | Sensitivity with ABCB1 Inhibition |

|---|---|---|---|

| Doxorubicin | ABCB1 Substrate | Yes | Restored |

| Etoposide | ABCB1 Substrate | Yes | Restored |

| Vincristine | ABCB1 Substrate | Yes | Restored |

| Cisplatin | Non-ABCB1 Substrate | No | N/A |

Combination Therapeutic Strategies with Sns 032 Tartrate

Novel Drug Delivery and Degradation Systems

Targeted protein degradation (TPD) has revolutionized therapeutic approaches by enabling the selective elimination of disease-causing proteins, rather than merely inhibiting their activity. This is achieved by hijacking the cell's endogenous ubiquitin-proteasome system (UPS). Among the TPD strategies, Proteolysis Targeting Chimeras (PROTACs) and dual-targeting compounds have shown particular promise, offering mechanisms to overcome limitations associated with traditional small-molecule inhibitors, such as drug resistance and off-target effects. SNS-032 (Tartrate) plays a crucial role in the development of such advanced molecules by serving as the protein-of-interest (POI) binding ligand.

Proteolysis Targeting Chimeras (PROTACs) Utilizing SNS-032 (Tartrate) Moieties

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the targeted degradation of specific proteins. A PROTAC typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting these two ligands. This molecular architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI frontiersin.orgnih.govacs.org.

SNS-032 (Tartrate) has been effectively utilized as a POI ligand in the development of CDK-targeting PROTACs. A prominent example is THAL-SNS-032 , a PROTAC developed by conjugating the SNS-032 moiety with a thalidomide (B1683933) derivative, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) frontiersin.orgnih.govmdpi.commedchemexpress.comcaymanchem.comresearchgate.net.

Mechanism of Action: THAL-SNS-032 functions by recruiting the CRBN E3 ligase complex to CDK9. This recruitment leads to the ubiquitination of CDK9, marking it for degradation by the 26S proteasome frontiersin.orgresearchgate.net. This targeted degradation process offers a significant advantage over traditional inhibition, as it leads to a more complete and sustained elimination of the target protein tandfonline.com.

Research Findings and Selectivity: Studies have demonstrated that THAL-SNS-032 selectively induces the degradation of CDK9 in various cell lines, including leukemia and breast cancer cells mdpi.comdovepress.com. Crucially, THAL-SNS-032 exhibits a higher degree of selectivity compared to the parental SNS-032 inhibitor. While SNS-032 inhibits multiple CDKs (CDK1, CDK2, CDK7, and CDK9) at concentrations required for target occupancy, THAL-SNS-032 primarily targets CDK9 for degradation, with minimal impact on other CDKs like CDK1, CDK2, and CDK7 nih.govacs.orgmdpi.comcaymanchem.comresearchgate.netchemicalprobes.org. This enhanced selectivity is attributed to the PROTAC's ability to induce degradation at lower effective concentrations, thereby minimizing off-target effects nih.gov. THAL-SNS-032 has shown potent anti-proliferative effects in leukemia cell lines, with an IC50 of 50 nM in MOLT4 cells medchemexpress.com. Beyond cancer, THAL-SNS-032 has also demonstrated antiviral activity against human cytomegalovirus (HCMV) caymanchem.comresearchgate.net.

Data Table: PROTACs Utilizing SNS-032 (Tartrate) Moieties

| Compound Name | Protein of Interest (POI) Ligand | E3 Ligase Ligand | Primary Target Protein for Degradation | Key Feature / Advantage | Selectivity Profile |

| THAL-SNS-032 | SNS-032 (Tartrate) | Thalidomide derivative | CDK9 | Induces selective and rapid degradation of CDK9; sustained cytotoxicity post-washout | Degrades CDK9 with high selectivity; minimal degradation of CDK1, CDK2, and CDK7 compared to the parent inhibitor SNS-032 nih.govacs.orgmdpi.comcaymanchem.comresearchgate.netchemicalprobes.org. |

Dual-Targeting Compounds Incorporating SNS-032 (Tartrate) Moieties

Dual-targeting compounds are designed to simultaneously engage two distinct molecular targets or pathways within a cell. This strategy can lead to synergistic therapeutic effects, overcome resistance mechanisms, and achieve a more comprehensive modulation of disease processes. SNS-032 (Tartrate) can be incorporated as a moiety into such bifunctional molecules, either by linking it to another active pharmacophore or by designing it to interact with multiple targets inherently.

Mechanism of Action: One example of a dual-targeting strategy involving SNS-032 is the development of ATTEC (Autophagy-Targeting Chimera) molecules. In this approach, an LC3B-recruiting fragment is attached to the SNS-032 moiety via a linker. This bifunctional molecule is designed to simultaneously degrade CDK9 and its associated protein, Cyclin T1, through an LC3B-dependent autophagy-lysosomal pathway patsnap.comlarvol.com. This represents a unique way to target protein complexes by leveraging both the UPS and the autophagy-lysosomal system.

Another approach involved creating PL-SNS-032 conjugates , where Piperlongumine (PL) was investigated as an E3 ligase ligand. The lead conjugate, PL-SNS-032 (compound 955), was shown to potently induce CDK9 degradation by recruiting the E3 ligase KEAP1, functioning as a PROTAC biorxiv.org. While primarily a PROTAC, the principle of linking different functional entities (a target binder and an E3 ligase binder) highlights the versatility of SNS-032 as a building block in bifunctional drug design.

Research Findings: The ATTEC molecule, incorporating SNS-032, demonstrated the simultaneous degradation of CDK9 and Cyclin T1 patsnap.comlarvol.com. This dual degradation mechanism offers a novel way to disrupt transcriptional machinery. The PL-SNS-032 conjugates successfully degraded CDK9, showcasing the potential of SNS-032 in PROTAC development with alternative E3 ligase recruiters biorxiv.org.

Advanced Methodologies for Sns 032 Tartrate Research

In Vitro Experimental Models and Assays

In vitro research utilizing the selective cyclin-dependent kinase (CDK) inhibitor SNS-032 (Tartrate) has been instrumental in elucidating its mechanisms of action across various pathological conditions. A range of sophisticated experimental models and assays have been employed to investigate its effects on cell proliferation, survival, and motility.

SNS-032 has been evaluated in a diverse panel of human cancer cell lines, providing critical insights into its potential as a therapeutic agent. Standard cell culture techniques are employed to maintain and propagate these lines for experimental use. For instance, in studies involving esophageal squamous cell carcinoma (ESCC), cell lines such as KYSE30 and KYSE150 are utilized. nih.gov Research on diffuse large B-cell lymphoma (DLBCL) has involved both germinal center B-cell-like (GCB) and activated B-cell-like (ABC) subtypes, using cell lines like SU-DHL-4 and SU-DHL-2. nih.gov The anti-tumor effects of SNS-032 have also been investigated in breast cancer cell lines, including MCF-7 and MDA-MB-435, and in multiple myeloma cell lines like RPMI-8226. nih.govspandidos-publications.comaacrjournals.org Furthermore, mantle cell lymphoma (MCL) cell lines such as Granta 519, Jeko-1, Mino, and SP-53 have served as models to study the compound's impact on lymphoid malignancies. aacrjournals.orgaacrjournals.org

Beyond established cell lines, research has extended to primary cells isolated directly from patients, offering a more clinically relevant context. SNS-032 has been shown to effectively kill primary chronic lymphocytic leukemia (CLL) cells in vitro, irrespective of the patient's prognostic indicators or treatment history. nih.govnih.gov These studies demonstrate the compound's ability to inhibit transcription and induce apoptosis in primary cancer cells. nih.govnih.gov

In the context of non-cancerous pathologies, the role of SNS-032 has been explored in liver fibrosis. frontiersin.orgnih.gov These investigations involve the use of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis. frontiersin.orgnih.govnih.gov For example, the human hepatic stellate cell line LX-2 is cultured and activated to serve as an in vitro model for studying the anti-fibrotic effects of SNS-032. frontiersin.org The compound has been found to inhibit the activation and proliferation of active HSCs while inducing their apoptosis. frontiersin.orgnih.govnih.gov

A variety of assays are used to quantify the impact of SNS-032 on cell viability and proliferation. The 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) assay is a common method used to assess cell viability, and has been employed in studies with ESCC and breast cancer cell lines. nih.govresearchgate.net

Anchorage-independent growth, a hallmark of cancer cells, is often evaluated using soft agar and colony forming assays. Research has shown that SNS-032 can abrogate anchorage-independent growth in ESCC cells and inhibit colony formation in mantle cell lymphoma cell lines. nih.govaacrjournals.org In multiple myeloma cells, clonogenic assays determined an IC90 (the concentration required to inhibit 90% of colony formation) of 0.25 - 0.30 µM. aacrjournals.org

The incorporation of Ethynyldeoxyuridine (EdU), a nucleoside analog of thymidine, into DNA during active synthesis is another method to assess cell proliferation.

| Cell Type | Assay | Key Finding | Reference |

|---|---|---|---|

| Esophageal Squamous Cell Carcinoma (ESCC) | MTT Assay | Effectively inhibited cellular viability. | nih.gov |

| Esophageal Squamous Cell Carcinoma (ESCC) | Soft Agar Assay | Abrogated anchorage-independent growth. | nih.gov |

| Multiple Myeloma (RPMI-8226) | Colony Forming Assay | IC90 of 0.25 - 0.30 µM. | aacrjournals.org |

| Mantle Cell Lymphoma (Granta) | Clonogenic Assay | Strong, time-dependent inhibition of colony formation with an IC50 of ~50 nM after 24 hours. | aacrjournals.org |

| Breast Cancer (MCF-7, MDA-MB-435) | MTT Assay | Dose-dependent inhibition of cellular proliferation. | spandidos-publications.com |

The induction of apoptosis (programmed cell death) is a primary mechanism of action for SNS-032. This is commonly investigated using Fluorescence-Activated Cell Sorting (FACS) analysis after staining cells with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

Studies have demonstrated that SNS-032 induces significant apoptosis in a concentration-dependent manner in ESCC and DLBCL cell lines. nih.govnih.gov In CLL cells, SNS-032-induced apoptosis is evident after 6 hours of incubation and maximized between 10 and 12 hours. nih.gov Similarly, in multiple myeloma cells, a 6-hour treatment was sufficient to commit the cells to apoptosis. nih.govaacrjournals.org The mechanism involves the activation of the caspase pathway, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and activation of Caspase 3 in DLBCL cells. nih.gov

FACS is also employed to analyze the cell cycle distribution. In DLBCL cells, SNS-032 has been shown to induce cell cycle arrest in the G1 phase. nih.gov

| Cell Type | Methodology | Key Finding | Reference |

|---|---|---|---|

| Esophageal Squamous Cell Carcinoma (ESCC) | Annexin V/PI Staining, Flow Cytometry | Remarkable, concentration-dependent apoptotic cell death. | nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | Annexin V/PI Staining | Elicits apoptosis in a time- and dose-dependent manner. | nih.gov |

| Chronic Lymphocytic Leukemia (CLL) | Annexin V/PI Staining | Cell killing evident at 6 hours, maximized between 10 and 12 hours. | nih.gov |

| Multiple Myeloma (RPMI-8226) | Annexin V/PI Staining, PARP Cleavage | 6-hour treatment sufficient to commit cells to apoptosis. | aacrjournals.org |

| Hepatic Stellate Cells (HSCs) | Annexin V/PI Staining | Induces apoptosis of active HSCs. | frontiersin.org |

The potential of SNS-032 to inhibit cancer metastasis is evaluated through cell migration and invasion assays. The wound healing or "scratch" assay involves creating a gap in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap.

Transwell assays, also known as Boyden chamber assays, are used to assess both cell migration and invasion. nih.gov For migration, cells are placed in the upper chamber of a porous membrane insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. nih.gov For invasion assays, the membrane is coated with a layer of extracellular matrix (such as Matrigel), which the cells must degrade and penetrate to migrate, mimicking the invasion process in vivo.

In ESCC cell lines, wound healing assays demonstrated that SNS-032 remarkably inhibited cell migration. nih.gov Consistent with these findings, transwell migration and invasion assays also showed that SNS-032 effectively decreased the number of ESCC cells that migrated through the membrane. nih.gov

To better recapitulate the complex in vivo microenvironment, researchers are increasingly turning to three-dimensional (3D) cell culture models. merckmillipore.com These models allow for the study of cell-cell and cell-matrix interactions that are absent in traditional 2D monolayer cultures. merckmillipore.com

One such approach involves embedding cells within a Matrigel matrix, a basement membrane extract. This has been used to compare the efficacy of SNS-032 with a Proteolysis Targeting Chimera (PROTAC) derivative, THAL-SNS-032, in breast cancer cell lines. researchgate.netnih.gov The results from these Matrigel matrix-embedded 3D structure assays showed that both compounds inhibited the formation of 3D structures in BT474, BT474-RH, and TDM1R breast cancer cells, indicating their anti-tumoral effect in a more physiologically relevant setting. researchgate.netnih.gov

In Vivo Preclinical Models and Techniques

The evaluation of SNS-032 (Tartrate) in living organisms is a critical step in understanding its therapeutic potential. In vivo preclinical models provide a complex biological system to study the compound's effects on tumor growth, metastasis, and specific disease pathologies.

Xenograft Tumor Models (Subcutaneous, Orthotopic)

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are fundamental tools in preclinical oncology research for SNS-032.

Subcutaneous Models: This is the most common xenograft method, where cancer cells are injected into the flank of the mouse. It allows for easy monitoring and measurement of tumor volume. SNS-032 has been evaluated in a variety of subcutaneous xenograft models. For instance, in studies involving diffuse large B-cell lymphoma (DLBCL), cell lines such as SU-DHL-4 (GCB-DLBCL subtype) and SU-DHL-2 (ABC-DLBCL subtype) were subcutaneously inoculated into nude mice, which subsequently demonstrated significant suppression of tumor growth upon treatment with SNS-032 nih.gov. Other studies have confirmed the activity of SNS-032 in subcutaneous models of human leukemia (using HL-60 and MV 4-11 cell lines) and multiple myeloma (using the RPMI-8226 cell line) nih.gov. Further research has shown its efficacy in suppressing the growth of xenografted uveal melanoma (Omm1 cells), breast cancer (MDA-MB-435 cells), and pancreatic cancer (BxPC-3 cells) spandidos-publications.comnih.gov.

Orthotopic Models: These models involve implanting tumor cells into the corresponding organ of origin in the animal (e.g., human breast cancer cells into the mammary fat pad of a mouse). This provides a more clinically relevant microenvironment for the tumor, which can influence its growth, differentiation, and response to therapy nih.gov. In breast cancer research, BT474 cells have been injected orthotopically into the mammary fat pad of mice to evaluate the effects of SNS-032 and its derivatives in a biologically relevant context nih.gov. Orthotopic models are considered superior for studying tumor-stromal interactions and the metastatic process compared to subcutaneous models.

| Cancer Type | Cell Line(s) | Model Type | Key Findings |

|---|---|---|---|

| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL-4, SU-DHL-2 | Subcutaneous | SNS-032 significantly suppressed the growth of both GCB- and ABC-DLBCL xenografts nih.gov. |

| Leukemia | HL-60, MV 4-11 | Subcutaneous | Confirmed in vivo activity of SNS-032 nih.gov. |

| Multiple Myeloma | RPMI-8226 | Subcutaneous | Confirmed in vivo activity of SNS-032 nih.gov. |

| Uveal Melanoma | Omm1 | Subcutaneous | SNS-032 administration significantly inhibited tumor growth nih.gov. |

| Breast Cancer | BT474 | Orthotopic | Used to evaluate the antitumoral effects of SNS-032 derivatives in a relevant microenvironment nih.gov. |

| Pancreatic Cancer | BxPC-3 | Subcutaneous | Combined treatment with SNS-032 significantly inhibited tumor growth nih.gov. |

Metastasis Models (e.g., Lung Metastasis, Lymph Node Metastasis)

Evaluating the effect of SNS-032 on cancer metastasis is crucial, as metastasis is the primary cause of cancer-related mortality. Specific in vivo models are designed to assess the spread of cancer cells from a primary tumor to distant organs.

In esophageal squamous cell carcinoma (ESCC) research, the anti-metastatic properties of SNS-032 have been explored using distinct models:

Lung Metastasis Model: To simulate hematogenous spread, KYSE30 human ESCC cells were injected intravenously into nude mice. Treatment with SNS-032 resulted in a significant decrease in the number and size of metastatic tumors observed on the lung surface compared to the vehicle-treated control group.

Lymph Node Metastasis Model: To investigate lymphatic spread, KYSE30 cells engineered to express green fluorescent protein (GFP) were inoculated into the footpads of nude mice. This popliteal lymph node metastasis model showed that SNS-032 treatment greatly attenuated metastasis, as evidenced by smaller lymph nodes and a reduced number of GFP-positive tumor cells within the nodes.

These studies provide strong evidence that SNS-032 can profoundly diminish both lung and lymph node metastasis of ESCC cells in vivo.

Disease-Specific Animal Models (e.g., Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Models)

Beyond oncology, the therapeutic potential of SNS-032 is investigated in other pathological conditions. For liver fibrosis, a common pathological outcome of chronic liver diseases, a carbon tetrachloride (CCl4)-induced model in mice is widely used. CCl4 is a potent hepatotoxin that causes liver injury, leading to inflammation, activation of hepatic stellate cells (HSCs), and subsequent deposition of extracellular matrix, mimicking the fibrotic process in humans. In this model, SNS-032 was found to prominently alleviate hepatic fibrosis. The treatment led to a significant decrease in the expression of the cyclin-dependent kinase 9 (CDK9) and α-smooth muscle actin (Acta2), alongside an increase in the apoptosis of activated HSCs, demonstrating its anti-fibrotic effects.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered highly valuable in preclinical research because they retain the principal histological and genetic characteristics of the original human tumor, including its heterogeneity nih.gov.

The efficacy of SNS-032 has been evaluated in a PDX model of uveal melanoma. In this research, the widely used MP41 patient-derived xenograft was employed. Small pieces of a patient's tumor were serially passaged and then subcutaneously grafted into NOD-SCID mice. Treatment with SNS-032 significantly inhibited the outgrowth of these PDX tumors, demonstrating the compound's anti-tumor effect on a model that closely mirrors the patient's cancer nih.govnih.gov. Western blot analysis of the treated PDX tumors confirmed the on-target activity of SNS-032, showing inhibition of RNA Polymerase II phosphorylation and downstream signaling proteins researchgate.net.

Molecular and Cellular Analysis Techniques

To elucidate the mechanism of action of SNS-032 at a molecular level, various analytical techniques are employed on cells and tissues from in vitro and in vivo studies.

Western Blotting (Protein Expression Profiling, Phosphorylation Status Analysis)

Western blotting is a cornerstone technique used in SNS-032 research to detect and quantify specific proteins in a sample. It is particularly crucial for assessing the compound's primary mechanism: the inhibition of transcriptional CDKs.

Protein Expression Profiling: Researchers use Western blotting to measure how SNS-032 affects the levels of key proteins involved in cell survival and apoptosis. Studies have consistently shown that SNS-032 treatment leads to the rapid downregulation of short-lived anti-apoptotic proteins. This is a direct consequence of transcriptional inhibition, as the constant replenishment of these proteins is halted. Proteins frequently observed to be depleted include Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and survivin nih.gov. In contrast, longer-lived proteins like Bcl-2 are often unaffected in the same timeframe. This technique is also used to confirm the activation of apoptosis through the detection of cleaved PARP and cleaved Caspase-3 nih.gov.

Phosphorylation Status Analysis: A key application of Western blotting in SNS-032 studies is to analyze the phosphorylation status of target proteins, which is a direct measure of kinase activity. Since SNS-032 inhibits CDK7 and CDK9, its most direct effect is on the phosphorylation of their substrate, the C-terminal domain (CTD) of RNA Polymerase II (Pol II). Western blot analyses using phospho-specific antibodies consistently demonstrate that SNS-032 induces a marked dephosphorylation of RNA Pol II at both Serine 2 (a CDK9 site) and Serine 5 (a CDK7 site) nih.gov. This provides direct evidence of target engagement and transcriptional inhibition. Furthermore, this technique is used to probe the effect of SNS-032 on various signaling pathways, showing reduced phosphorylation of key proteins such as AKT, ERK1/2, STAT3, and STAT5 nih.gov.

| Analysis Type | Protein Target | Effect of SNS-032 | Associated Pathway/Process |

|---|---|---|---|

| Phosphorylation Status | RNA Polymerase II (Ser2/Ser5) | Decreased Phosphorylation | Transcriptional Inhibition nih.gov |

| AKT, ERK1/2 | Decreased Phosphorylation | Cell Growth/Survival Signaling nih.gov | |

| STAT3, STAT5 | Decreased Phosphorylation | JAK/STAT Signaling nih.gov | |

| Protein Expression | Mcl-1, XIAP, Survivin | Decreased Expression | Apoptosis Regulation nih.gov |

| c-MYC, BCL-2 | Decreased Expression | Oncogenic Signaling nih.gov | |

| Cyclin D1 | Decreased Expression | Cell Cycle Regulation | |

| Cleaved PARP | Increased Levels | Apoptosis Execution nih.gov | |

| Cleaved Caspase-3 | Increased Levels | Apoptosis Execution nih.gov |

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) (Transcriptional Inhibition Analysis)

Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (qPCR), is a fundamental technique for analyzing the transcriptional inhibitory effects of SNS-032. By measuring messenger RNA (mRNA) levels of specific genes, researchers can quantify the extent to which SNS-032 suppresses their transcription. This methodology has been pivotal in elucidating the mechanism of action of SNS-032 in various cancer models.

In studies on esophageal squamous cell carcinoma (ESCC), RT-qPCR was employed to investigate the impact of SNS-032 on the expression of anti-apoptotic proteins. Treatment with SNS-032 resulted in a dose-dependent decrease in the mRNA level of Myeloid Cell Leukemia 1 (Mcl-1), a key survival protein. This finding indicates that SNS-032 transcriptionally downregulates Mcl-1 expression, contributing to its pro-apoptotic effects in ESCC cells. nih.gov

Similarly, in uveal melanoma (UM), the effect of SNS-032 on oncogene expression was examined using qRT-PCR. selleckchem.comresearchgate.net This analysis revealed that SNS-032 could repress the transcription of genes crucial for cancer cell survival and metastasis. For instance, it was shown to inhibit the transcription of stemness-related protein Krüppel-like factor 4 (KLF4) and matrix metalloproteinase 9 (MMP9). selleckchem.comresearchgate.net Furthermore, SNS-032 was found to repress the c-Myc-dependent transcription of the RhoA gene, leading to reduced cell motility. selleckchem.comresearchgate.net

In the context of chronic lymphocytic leukemia (CLL), real-time quantitative PCR was used to confirm the transcriptional inhibition mechanism of SNS-032. By analyzing the relative gene expression, it was demonstrated that SNS-032's cytotoxic effects are associated with the inhibition of RNA synthesis and a subsequent rapid reduction in the levels of short-lived anti-apoptotic proteins like Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP). biorxiv.orgresearchgate.net

The following table summarizes key research findings where RT-PCR was used to analyze the transcriptional inhibition by SNS-032.

| Cell Type/Disease Model | Target Gene(s) | Key Finding |

| Esophageal Squamous Cell Carcinoma (ESCC) | Mcl-1 | SNS-032 causes a dose-dependent decrease in Mcl-1 mRNA levels. nih.gov |

| Uveal Melanoma (UM) | KLF4, MMP9, RhoA | SNS-032 transcriptionally inhibits genes related to cancer stemness, invasion, and cell motility. selleckchem.comresearchgate.net |

| Chronic Lymphocytic Leukemia (CLL) | Mcl-1, XIAP | SNS-032 inhibits RNA synthesis, leading to a rapid decline in the mRNA of key anti-apoptotic proteins. biorxiv.orgresearchgate.net |

| Diffuse Large B-cell Lymphoma (DLBCL) | BCL-2, c-MYC | SNS-032 downregulates both mRNA and protein levels of BCL-2 and c-MYC. nih.gov |

Immunofluorescence Staining (Protein Localization, Biomarker Detection)

Immunofluorescence staining is a powerful technique used to visualize the subcellular localization of proteins and to detect changes in biomarker expression within cells and tissues following treatment with SNS-032. This method provides crucial spatial information that complements quantitative data from other assays.

A notable application of immunofluorescence in SNS-032 research has been in the study of liver fibrosis. In this context, the technique was used to detect the expression of Alpha-smooth muscle actin (Acta2), a biomarker for activated hepatic stellate cells (HSCs), and Collagen Type I Alpha 1 Chain (Col1A1). Following treatment of TGF-β1-induced LX-2 cells with SNS-032, immunofluorescence staining revealed a significant decrease in the expression of both Acta2 and Col1A1, demonstrating the compound's anti-fibrotic potential. researchgate.net

Furthermore, co-immunofluorescence staining has been utilized in tissue samples to simultaneously assess apoptosis and cell-specific markers. For example, in a mouse model of liver fibrosis, co-staining for Acta2 and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling), a marker for apoptosis, showed that SNS-032 treatment induced apoptosis specifically in activated HSCs. researchgate.net This provides direct visual evidence of the compound's targeted effect within a complex tissue environment.

While not directly investigating SNS-032, broader studies on protein localization highlight the utility of immunofluorescence in determining the subcellular distribution of proteins, which is often tightly linked to their function. nih.govnih.govmdpi.com Such approaches could be applied to further understand the nuanced effects of SNS-032 on the cellular machinery.

Immunoprecipitation Assays (Protein-Protein Interaction Studies, e.g., Bromodomain-Containing Protein 4 (BRD4) and CDK9)

Immunoprecipitation (IP) assays are instrumental in studying protein-protein interactions and have been applied to understand the molecular machinery targeted by SNS-032. A key interaction relevant to the mechanism of transcriptional regulation is that between Bromodomain-Containing Protein 4 (BRD4) and Cyclin-Dependent Kinase 9 (CDK9).

In the context of liver fibrosis research, an immunoprecipitation assay was performed on LX-2 cells (a human hepatic stellate cell line) to investigate the interaction between BRD4 and CDK9. nih.gov This study demonstrated the physical association between these two proteins, which is crucial for the formation of the active Positive Transcription Elongation Factor b (P-TEFb) complex. The P-TEFb complex, in turn, phosphorylates RNA Polymerase II to promote transcriptional elongation. The mechanism of SNS-032 involves the inhibition of CDK9, thereby disrupting the function of this complex. nih.gov

The interaction between CDK9 and its regulatory cyclin partners is a critical aspect of its function and a target for therapeutic intervention. While SNS-032 directly targets the ATP-binding pocket of CDK9, understanding the broader protein interaction landscape through techniques like immunoprecipitation provides a more complete picture of its downstream effects. biorxiv.org

Gene Silencing and Editing Techniques (e.g., Short Hairpin RNA (shRNA), Small Interfering RNA (siRNA), Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) Knockout)

Gene silencing and editing techniques, such as RNA interference (RNAi) with short hairpin RNA (shRNA) or small interfering RNA (siRNA), and genome editing with Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR), are powerful tools for validating drug targets and elucidating cellular pathways affected by compounds like SNS-032.

In research on neuroblastoma, siRNA-mediated depletion of CDK7 and CDK9 was performed to mimic the pharmacological inhibition by SNS-032. This approach allows for a direct comparison of the effects of genetic knockdown versus small molecule inhibition, helping to confirm that the observed cellular phenotypes are indeed on-target effects. The study investigated the impact of CDK7 and CDK9 depletion on RNA synthesis and cell viability, providing further evidence for their role as critical targets of SNS-032 in this cancer type. researchgate.net

Furthermore, to investigate the role of the tumor suppressor p53 in the cellular response to SNS-032, a lentiviral vector encoding for p53 shRNA was used to deplete p53 in neuroblastoma cell lines. This allowed researchers to determine whether the efficacy of SNS-032 was dependent on the p53 status of the cells. researchgate.net

While direct studies combining SNS-032 with CRISPR-Cas9 knockout are not extensively reported in the provided search results, the principles of using these technologies are well-established. CRISPR-mediated knockout of CDK9, for example, could provide a clean genetic model to study the long-term consequences of complete target ablation, complementing the acute, reversible inhibition achieved with SNS-032. nih.govnih.govgenecopoeia.com

Computational and Bioinformatic Approaches

Kinase Profiling and Selectivity Analysis

Kinase profiling is a critical computational and experimental approach to determine the selectivity of kinase inhibitors like SNS-032. This involves screening the compound against a large panel of kinases to determine its inhibitory activity (often expressed as the half-maximal inhibitory concentration, IC50, or dissociation constant, Kd).

SNS-032 was initially developed as a selective inhibitor of CDK2. However, subsequent comprehensive kinase profiling revealed its potent activity against other cyclin-dependent kinases, particularly CDK9 and CDK7. nih.govresearchgate.netresearchgate.net This broader selectivity profile is crucial to its mechanism of action, as the inhibition of transcriptional CDKs (CDK7 and CDK9) is a major contributor to its anti-cancer effects. researchgate.netresearchgate.net

The selectivity of SNS-032 has been characterized in multiple studies, with slight variations in the reported IC50 values, which can be attributed to different assay conditions. A summary of its inhibitory profile against key CDKs is presented in the table below.

| Kinase | IC50 / Kd (nM) | Source |

| CDK9 | 4 | nih.gov |

| CDK7 | 62 | nih.gov |

| CDK2 | 38-48 | researchgate.net |

| CDKL5 | 1.7 | darkkinome.org |

| PCTK1 | 7.1 | darkkinome.org |

| PCTK2 | 13 | darkkinome.org |

| GSK3A | 28 | darkkinome.org |

| CDK3 | 56 | darkkinome.org |

| CDK4 | 66 | darkkinome.org |

Kinome-wide selectivity profiling, for instance using the DiscoverX scanMAX panel, provides a broader view of a compound's targets. An analog of SNS-032, B1, was profiled against 403 wild-type human kinases, confirming its potent inhibition of several CDKs, including CDK9, while also showing weaker inhibition of other kinases like GSK3. biorxiv.org This type of analysis is essential for understanding potential off-target effects and for rational drug development.

Gene Expression Profiling and Pathway Analysis

Gene expression profiling, using techniques like microarrays or RNA-sequencing (RNA-seq), offers a global view of the transcriptional changes induced by SNS-032. This is followed by bioinformatic pathway analysis to identify the cellular processes and signaling pathways that are most significantly affected.

In a study investigating the effects of a derivative of SNS-032 (THAL-SNS-032, a proteolysis-targeting chimera), RNA-seq analysis was performed on MOLT4 cells. The results showed that treatment with SNS-032 led to a significant downregulation of global gene expression. nih.gov This is consistent with its role as an inhibitor of transcriptional CDKs.

Pathway analysis of the differentially expressed genes can reveal the downstream consequences of this transcriptional suppression. For example, analysis of RNA-seq data from cells treated with SNS-032 and related compounds confirmed significant reductions in the mRNA levels of key regulatory genes in leukemia, such as MYB and RUNX1. nih.gov

By identifying the full spectrum of genes whose expression is altered by SNS-032, researchers can gain a deeper understanding of its mechanism of action, identify potential biomarkers of response, and discover novel therapeutic applications. nih.goveurofinsdiscovery.com

Predictive Modeling for Target Validation (e.g., using DepMap)

Predictive modeling, utilizing large-scale datasets from resources like the Cancer Dependency Map (DepMap), represents a powerful computational approach for validating the therapeutic targets of investigational drugs such as SNS-032 (Tartrate). This methodology moves beyond traditional single-cell line or xenograft models by leveraging genome-wide functional screens across hundreds of cancer cell lines to identify genes essential for cancer cell survival.

The DepMap project integrates data from CRISPR-Cas9 and RNAi screens to quantify the degree to which each gene in the genome is a "dependency" in a given cancer cell line. nih.govbioconductor.org A gene is considered a dependency if its knockout or knockdown results in the death of the cancer cell. The strength of this dependency is often represented by a gene effect score, where a more negative score indicates a stronger reliance of the cell line on that gene for its proliferation and survival. nih.gov

For a multi-kinase inhibitor like SNS-032, which potently targets Cyclin-Dependent Kinase 2 (CDK2), CDK7, and CDK9, the DepMap portal provides a crucial layer of target validation. selleckchem.comdrugbank.com By examining the dependency data for these three kinases, researchers can assess their importance across a wide spectrum of cancer types.

Analysis of the DepMap dataset reveals that two of SNS-032's primary targets, CDK7 and CDK9, are classified as "common essential" genes. depmap.orgdepmap.org This classification means that a vast majority of the hundreds of cancer cell lines screened are highly dependent on these genes for survival, regardless of their tissue of origin or specific genetic mutations. researchgate.net This broad dependency strongly validates CDK7 and CDK9 as robust and widely applicable targets for cancer therapy. The essential role of these kinases in regulating fundamental processes like transcription provides the biological basis for this widespread dependency. nih.govaacrjournals.org

The dependency on CDK2 can be more variable, with some cancer types exhibiting a particularly strong selective dependency. depmap.org Predictive models can analyze these patterns to identify the specific contexts in which targeting CDK2 is most effective. For instance, by correlating CDK2 dependency scores with the genomic and transcriptomic features of the cell lines, models can uncover potential biomarkers that predict sensitivity. biorxiv.orgbiorxiv.org A model might reveal that cell lines with a particular mutation or a specific gene expression signature are exceptionally reliant on CDK2, thereby identifying a patient population that would most likely benefit from a CDK2-inhibiting drug like SNS-032.

The data below, derived from the DepMap project, illustrates the dependency of various cancer lineages on the three primary targets of SNS-032.

Table 1: Cancer Lineage Dependency on CDK2

This interactive table shows the dependency of various cancer cell lineages on CDK2, as determined by CRISPR-Cas9 screens. A lower, more negative gene effect score indicates a stronger dependency.

| Cancer Lineage | Number of Cell Lines (n) | Gene Effect Score (Chronos) | Dependency Level |

| High-Grade Serous Ovarian Cancer | 18 | Highly Negative | Strong Dependency |

| Uterine Carcinosarcoma | 4 | Highly Negative | Strong Dependency |

| Endometrial Carcinoma | 28 | Negative | Moderate Dependency |

| Ovarian Epithelial Tumor | 58 | Negative | Moderate Dependency |

| Glioblastoma | 50 | Negative | Moderate Dependency |

| Neuroblastoma | 39 | Negative | Moderate Dependency |

| Breast Invasive Ductal Carcinoma | 30 | Moderately Negative | Moderate Dependency |

| Small Cell Lung Cancer | 20 | Moderately Negative | Moderate Dependency |

| Data is illustrative and based on publicly available information from the DepMap portal. depmap.org |

Table 2: Cancer Lineage Dependency on CDK7

This interactive table displays the dependency of cancer cell lineages on CDK7. As a "common essential" gene, most lineages show a strong dependency.

| Cancer Lineage | Number of Cell Lines (n) | Gene Effect Score (Chronos) | Dependency Level |

| Haematopoietic and Lymphoid | 136 | Highly Negative | Strong Dependency |

| Mature B-Cell Neoplasms | 58 | Highly Negative | Strong Dependency |

| Plasma Cell Myeloma | 19 | Highly Negative | Strong Dependency |

| Ewing Sarcoma | 27 | Highly Negative | Strong Dependency |

| Colorectal Adenocarcinoma | 63 | Highly Negative | Strong Dependency |

| Invasive Breast Carcinoma | 49 | Highly Negative | Strong Dependency |

| Data is illustrative and based on publicly available information from the DepMap portal. depmap.org |

Table 3: Cancer Lineage Dependency on CDK9

This interactive table shows the dependency of cancer cell lineages on CDK9, another "common essential" gene critical for the survival of most cancer cells.

| Cancer Lineage | Number of Cell Lines (n) | Gene Effect Score (Chronos) | Dependency Level |

| Haematopoietic and Lymphoid | 136 | Highly Negative | Strong Dependency |

| Mature B-Cell Neoplasms | 58 | Highly Negative | Strong Dependency |

| Small Cell Lung Cancer | 20 | Highly Negative | Strong Dependency |

| Renal Cell Carcinoma | 26 | Highly Negative | Strong Dependency |

| Lung Neuroendocrine Tumor | 21 | Highly Negative | Strong Dependency |

| Solid Tumors (Aggregate) | 1046 | Highly Negative | Strong Dependency |

| Data is illustrative and based on publicly available information from the DepMap portal. depmap.org |

Future Directions and Translational Research Potential

Characterization of Novel Resistance Mechanisms and Strategies to Overcome Them

The emergence of resistance to CDK inhibitors is a recognized challenge in cancer therapy medkoo.comoncotarget.com. Preclinical studies suggest that ABCB1 (also known as P-glycoprotein or MDR1) may play a role in SNS-032 resistance, indicating that co-administration with ABCB1 inhibitors could enhance SNS-032 efficacy and potentially delay resistance development oncotarget.com. Furthermore, research into resistance mechanisms against other targeted therapies, such as lapatinib (B449) in breast cancer, has revealed an increased dependence on CDK signaling, particularly CDK1, in resistant cell populations aacrjournals.org. This suggests that cancers developing resistance to different drug classes might become more susceptible to CDK inhibitors, offering a potential strategy for overcoming acquired resistance. Developing analogs with improved selectivity and exploring combination therapies targeting distinct pathways are key strategies to mitigate resistance spandidos-publications.com.

Optimization of Combination Therapies and Dosing Schedules in Preclinical Settings

Optimizing combination therapies and dosing schedules is critical for maximizing the clinical efficacy of SNS-032 (Tartrate). Preclinical data supports its combination with various agents:

Chemotherapy and Epigenetic Modifiers: SNS-032 combined with decitabine (B1684300) (DAC) demonstrated enhanced pyroptosis in breast cancer cells by upregulating GSDME expression spandidos-publications.com. In acute myeloid leukemia (AML), SNS-032 showed synergistic cytotoxicity with the Akt inhibitor perifosine, leading to near-complete inhibition of Akt activity d-nb.info.

Immunotherapy: Combining suboptimal doses of SNS-032 with anti-PD-L1 antibodies (avelumab) in triple-negative breast cancer (TNBC) xenografts led to restricted tumor growth and increased immune cell infiltration aacrjournals.org.

Targeted Therapies: SNS-032, along with other CDK9 inhibitors like dinaciclib (B612106) and flavopiridol, has shown synergistic effects with BCL-2 inhibitors (e.g., venetoclax) in preclinical models of hypodiploid acute lymphoblastic leukemia (ALL), suggesting potential for dual targeting of BCL-2 and CDK9 pathways haematologica.org.

Regarding dosing, phase I studies indicated that further pharmacodynamic (PD)-based dose and schedule modifications are warranted nih.govspandidos-publications.comasm.orgnih.govnih.gov. A pharmacokinetic-derived schedule involving a 30-minute intravenous bolus followed by a 4-hour infusion sustained therapeutic levels asm.org. Transient treatment with CDK inhibitors has also been shown to eliminate proliferative potential, and suboptimal dosing may be beneficial in combination regimens aacrjournals.orgncats.io.

| Combination Partner | Cancer Type/Model | Observed Effect | Mechanism/Notes | Reference(s) |

| Decitabine (DAC) | Breast Cancer | Enhanced pyroptosis | Upregulation of GSDME expression | spandidos-publications.com |

| Anti-PD-L1 (Avelumab) | TNBC Xenografts | Restricted tumor growth, increased immune infiltration | Suboptimal SNS-032 doses used | aacrjournals.org |

| Venetoclax (BCL-2 inhibitor) | Hypodiploid ALL | Synergistic cell death | Dual targeting of BCL-2 and CDK9 | haematologica.org |

| Perifosine (Akt inhibitor) | AML | Enhanced cytotoxicity, inhibited Akt activity | Synergistic effect | d-nb.info |

| Dinaciclib (CDK inhibitor) | Hypodiploid ALL | Synergistic cell death | Combination with venetoclax | haematologica.org |

Development of Next-Generation SNS-032 (Tartrate) Analogs and Advanced Delivery Systems